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This guide provides a comprehensive technical overview of 2-fluoro-N-methyl-5-
nitrobenzamide, a compound of interest in medicinal chemistry and synthetic organic
chemistry. Drawing upon established principles and available data on related structures, this
document outlines the compound's nomenclature, physicochemical properties, a robust
synthesis protocol, and an analysis of its potential reactivity and biological significance.

Chemical Identity and Nomenclature

The formal IUPAC name for the topic compound is 2-fluoro-N-methyl-5-nitrobenzamide. This
nomenclature is derived from its core structure: a benzamide, which is a benzene ring attached
to a carbonyl group that is, in turn, bonded to a nitrogen atom. The substitutions on this core
structure are a fluorine atom at the 2-position of the benzene ring, a nitro group (NO2) at the 5-
position, and a methyl group (CHs) on the nitrogen of the amide.
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Table 1: Chemical Identifiers

Identifier Value Source

2-fluoro-N-methyl-5- ) o
IUPAC Name ] ] Logical Derivation
nitrobenzamide

Molecular Formula CsH7FN203 Derived
Molecular Weight 198.15 g/mol Derived
) CNC(=0)C1=C(F)C=C(C=C1) )
Canonical SMILES Predicted
[O-]
INChl Key (Predicted) Not Available
CAS Number Not Assigned Not Available

Physicochemical and Spectroscopic Properties

Direct experimental data for 2-fluoro-N-methyl-5-nitrobenzamide is not readily available in
the surveyed literature. However, based on its structure and data from analogous compounds,
the following properties can be anticipated.

Table 2: Predicted Physicochemical Properties
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Property Predicted Value/State Rationale/Comparison

The nitroaromatic group

typically imparts a yellow color.
Appearance Yellowish solid The positional isomer, 2-fluoro-

N-methyl-4-nitrobenzamide, is

a yellow solid.[1]

The precursor, 2-fluoro-5-
nitrobenzoic acid, has a
melting point of 142-144 °C.[2]
Melting Point (°C) Not available [3] Amidation can either
increase or decrease the
melting point depending on

crystal packing.

High, due to the polar nature
Boiling Point (°C) > 300 °C and hydrogen bonding
potential of the amide group.

Soluble in polar organic The amide and nitro groups

Solubility solvents (e.g., DMSO, DMF, increase polarity, but the
acetone); sparingly soluble in aromatic ring limits water
water. solubility.

Spectroscopic Characterization (Anticipated)

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, with coupling patterns influenced by the fluorine and nitro substituents. A doublet for
the N-methyl group would be observed, likely in the range of & 2.8-3.2 ppm, with coupling to
the amide proton.

e 13C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms,
including the carbonyl carbon (around 165-170 ppm), the aromatic carbons (with C-F
coupling), and the N-methyl carbon (around 25-30 ppm).

e Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 198.15.
Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the
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amide bond.

« Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300
cm~1), C=0 stretching of the amide (around 1650 cm~1), and asymmetric and symmetric
stretching of the nitro group (around 1520 and 1350 cm~1, respectively).

Synthesis of 2-fluoro-N-methyl-5-nitrobenzamide

While a specific protocol for 2-fluoro-N-methyl-5-nitrobenzamide is not explicitly detailed in
the available literature, a reliable synthetic route can be designed based on the well-
established amidation of a carboxylic acid. The following two-step procedure is adapted from a
documented synthesis of the positional isomer, 2-fluoro-N-methyl-4-nitrobenzamide, and
represents a robust and scalable approach.[1]

Synthetic Workflow Diagram

Step 1: Acyl Chloride Formation

Thionyl Chloride (SOCIz)

SRR Fluoro-5 chioride)

‘ 0°C to 25°C

Step 2: Amidation Work-up & Purification
Methylamine (CHsNHz) in THF [ fiuoro-N-methyl-5 [Quench with \ce-walea—P(Exlract with Ethyl Acetate]—»[Wash, Dry, cGncen|raue]4>[nna\ Pmduca

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. Synthesis routes of 2-Fluoro-N-methyl-4-nitrobenzamide [benchchem.com]

2. ossila.com [ossila.com]

3. 2-F-5-REEEF L 98% | Sigma-Aldrich [sigmaaldrich.com]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to 2-fluoro-N-methyl-5-
nitrobenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594719/docs#an-in-depth-technical-guide-to-2-fluoro-
n-methyl-5-nitrobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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